Quin-C1 is a synthetic, substituted quinazolinone compound identified as a potent and selective agonist of the Formyl Peptide Receptor-Like 1 (FPRL1), a G protein-coupled receptor involved in various cellular processes, including chemotaxis, degranulation, and cytokine production [, ]. It serves as a valuable tool in scientific research to investigate FPRL1 signaling pathways and explore its therapeutic potential in inflammatory and neurodegenerative diseases.
Quin C1 is classified as a small molecule agonist of formyl peptide receptors, which are G-protein coupled receptors (GPCRs). These receptors play crucial roles in the immune system, mediating responses to bacterial infections and tissue injury. Quin C1 has been synthesized for research purposes, particularly in studies focusing on its anti-inflammatory properties and its ability to serve as a probe in imaging applications .
The synthesis of Quin C1 typically involves multi-step organic reactions, including condensation reactions that yield the desired quinazoline structure. A notable method includes the use of aroyl- and heteroaroylhydrazides, which react to form 4-oxo-1,2,3,4-tetrahydroquinazoline derivatives. This synthetic pathway allows for modifications that enhance the compound's biological properties .
Technical details regarding synthesis often include:
Quin C1 exhibits a complex molecular structure characterized by a quinazoline core. The molecular formula is typically represented as , indicating the presence of nitrogen and oxygen functional groups that contribute to its reactivity.
Key structural data include:
Quin C1 participates in various chemical reactions primarily related to its interactions with formyl peptide receptors. These interactions can lead to downstream signaling cascades that modulate immune responses.
Specific reactions include:
The mechanism of action for Quin C1 involves binding to formyl peptide receptors on immune cells. Upon activation, these receptors trigger intracellular signaling pathways that result in cellular responses such as chemotaxis and cytokine release.
Key aspects include:
Quin C1 is typically presented as a white to off-white powder with moderate solubility in organic solvents. Its melting point and boiling point are yet to be extensively documented but can be inferred from similar compounds within its class.
Chemical properties include:
Quin C1 has several applications in scientific research:
Quin C1 (4-butoxy-N-[2-(4-methoxy-phenyl)-4-oxo-1,4-dihydro-2H-quinazolin-3-yl]-benzamide) is a synthetic small-molecule agonist identified through high-throughput screening of compound libraries using FPR2/ALX-mediated NF-κB activation assays [10]. This quinazolinone derivative exhibits remarkable specificity for FPR2/ALX (formyl peptide receptor 2/lipoxin A4 receptor) over other FPR subtypes. Binding assays reveal that Quin C1 occupies a site on FPR2/ALX that partially overlaps with the binding pocket of the potent peptide agonist WKYMVm, yet it demonstrates negligible affinity for human FPR1 or FPR3 [9] [10].
The structural basis for this selectivity was elucidated through cryo-electron microscopy studies of Quin C1 bound to FPR2/ALX in complex with heterotrimeric Gi protein. These structural analyses revealed that Quin C1 stabilizes a unique conformational state in the receptor's orthosteric pocket, primarily through interactions with transmembrane helices 3, 5, and 7. Key binding residues include Arg²⁰⁵, Glu¹⁰⁷, and Tyr³⁰⁰, which form hydrogen bonds and hydrophobic contacts with the quinazolinone core and butoxybenzamide moiety of Quin C1 [1].
Table 1: Selectivity Profile of Quin C1 Across Human FPR Subtypes
Receptor Subtype | Affinity (Kd) | Functional Response | Primary Agonist Comparison |
---|---|---|---|
FPR2/ALX | 8.3-8.5 pKi | Full agonist | WKYMVm, LXA4 |
FPR1 | No significant binding | No activation | fMLF |
FPR3 | No significant binding | No activation | F2L |
Murine studies confirm cross-species reactivity, with Quin C1 effectively engaging mFpr2 (murine ortholog of FPR2/ALX) but showing minimal interaction with mFpr1 or other murine FPR-related sequences [6] [8]. This selectivity profile positions Quin C1 as a valuable pharmacological tool for dissecting FPR2/ALX-specific functions in complex biological systems where multiple FPRs are co-expressed.
Quin C1 activates diverse intracellular signaling cascades through FPR2/ALX, a promiscuous GPCR that couples to multiple G-protein subtypes. Upon receptor engagement, Quin C1 preferentially triggers pertussis toxin-sensitive pathways indicating predominant Gi/o coupling [10]. This activation leads to:
Notably, Quin C1 exhibits biased agonism at FPR2/ALX. Unlike classical FPR agonists (e.g., fMLF) that robustly stimulate NADPH oxidase-dependent superoxide production, Quin C1 has markedly reduced efficacy in superoxide generation (<20% of fMLF response) despite similar calcium mobilization potency [8] [10]. This functional selectivity likely contributes to its anti-inflammatory profile by minimizing oxidative tissue damage while promoting resolution pathways.
Table 2: Key Signal Transduction Pathways Activated by Quin C1 via FPR2/ALX
Signaling Pathway | G-Protein Coupling | Downstream Effectors | Biological Outcomes |
---|---|---|---|
Ca²⁺ Mobilization | Gi/o | PLCβ → IP₃ → Ca²⁺ release | Chemotaxis, degranulation |
ERK/JNK Activation | Gi/o (βγ-dependent) | Ras→Raf→MEK→ERK/JNK | Cell survival, cytokine modulation |
NF-κB Inhibition | Gαi | IκB stabilization | Reduced TNF-α, IL-1β production |
Nrf2 Activation | Not determined | ARE gene transcription | Antioxidant response, tissue protection |
Quantitative pharmacological profiling demonstrates that Quin C1 is a high-potency agonist for FPR2/ALX-mediated calcium mobilization, with EC₅₀ values in the low nanomolar range (8.3-8.5 pEC₅₀) in human neutrophils and FPR2-transfected cell lines [9] [10]. This efficacy surpasses endogenous lipid agonists like lipoxin A₄ (LXA₄; pEC₅₀ ~9.0) and approaches the potency of optimized peptide agonists such as WKYMVm (pEC₅₀ 9.0-10.1) [9].
However, Quin C1 exhibits distinct temporal dynamics in calcium signaling compared to classical FPR agonists:
In murine models of inflammation, this signaling profile translates to enhanced biological efficacy. In bleomycin-induced lung injury, Quin C1 administration (0.2 mg/kg) reduced BALF neutrophils by 68% and lymphocytes by 54%, outperforming endogenous resolvins in suppressing TNF-α and IL-1β production [3] [8]. The unique kinetic properties of Quin C1-mediated calcium signaling may contribute to its sustained anti-inflammatory actions in vivo.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7